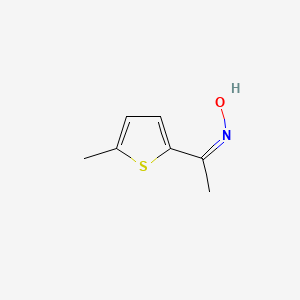

2-Acetyl-5-methylthiophene oxime

Descripción

2-Acetyl-5-methylthiophene oxime (CAS: 1956-44-1) is an oxime derivative of the thiophene family. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.22 g/mol and a melting point of 125°C . Structurally, it features a thiophene ring substituted with a methyl group at the 5-position and an acetyl-oxime moiety at the 2-position. This compound is notable for its organoleptic properties, contributing to the aroma of coffee, cooked meats, and krill .

Propiedades

Número CAS |

1956-44-1 |

|---|---|

Fórmula molecular |

C7H9NOS |

Peso molecular |

155.22 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(5-methylthiophen-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C7H9NOS/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |

Clave InChI |

PSNLEFAJCBPCPQ-VURMDHGXSA-N |

SMILES isomérico |

CC1=CC=C(S1)/C(=N\O)/C |

SMILES canónico |

CC1=CC=C(S1)C(=NO)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-acetil-5-metiltiofeno oxima típicamente involucra la reacción de 2-acetil-5-metiltiofeno con clorhidrato de hidroxilamina en presencia de una base como acetato de sodio. La reacción se lleva a cabo en un medio acuoso o alcohólico a una temperatura elevada para facilitar la formación del grupo oxima.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para 2-acetil-5-metiltiofeno oxima no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Acetil-5-metiltiofeno oxima puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo oxima se puede oxidar para formar óxidos de nitrilo.

Reducción: El grupo oxima se puede reducir para formar aminas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo oxima es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.

Principales productos formados

Oxidación: Óxidos de nitrilo.

Reducción: Aminas.

Sustitución: Varios derivados de tiofeno sustituidos.

Aplicaciones Científicas De Investigación

2-Acetil-5-metiltiofeno oxima tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

El mecanismo de acción de 2-acetil-5-metiltiofeno oxima depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Las vías exactas involucradas pueden variar, pero a menudo incluyen la unión a sitios activos o la alteración de la conformación de las proteínas diana.

Comparación Con Compuestos Similares

Structural Features

- 2-Acetyl-5-methylthiophene Oxime : Combines a thiophene ring with acetyl-oxime and methyl substituents, enabling unique electronic and steric properties.

- Acetophenone Oxime (CAS: Not provided; Structure: CH₃C(:NOH)C₆H₅): Features a phenyl group instead of thiophene, reducing sulfur-mediated reactivity but enhancing aromatic interactions .

- 4-Methylpentan-2-one Oxime (CAS: 105-44-2): A linear aliphatic oxime with a branched methyl group, lacking aromaticity, which simplifies its reactivity profile .

- Phosgene Oxime (CX; CAS: 1794-86-1): A chloro-oxime with extreme electrophilicity due to chlorine and nitrile oxide groups, making it highly reactive and toxic .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Physical Traits |

|---|---|---|---|---|

| 2-Acetyl-5-methylthiophene oxime | C₇H₉NOS | 155.22 | 125 | Aromatic, sulfur-containing |

| Acetophenone oxime | C₈H₉NO | 135.16 | Not reported | Phenyl group, polar oxime |

| 4-Methylpentan-2-one oxime | C₆H₁₃NO | 115.18 | Not reported | Aliphatic, low polarity |

| Phosgene oxime | CCl₂NO | 113.93 | 35–40 (decomposes) | Volatile, highly reactive |

Note: Data compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.